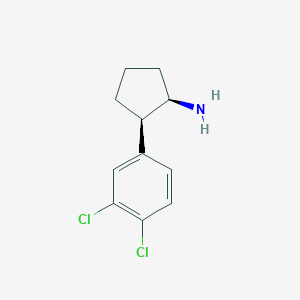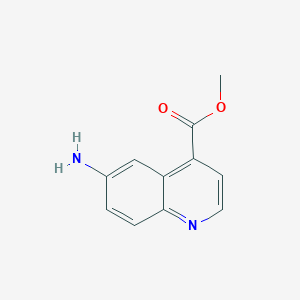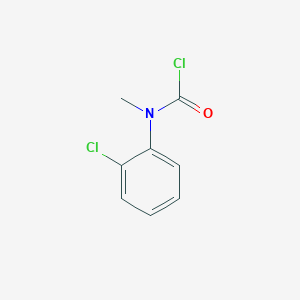
N-(2-chlorophenyl)-N-methylcarbamoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-N-methylcarbamoylchloride is an organic compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a chlorophenyl group and a methyl group attached to the carbamoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-methylcarbamoylchloride typically involves the reaction of 2-chloroaniline with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 2-chloroaniline with phosgene:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chlorophenyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), mild temperatures.
Hydrolysis: Water or aqueous base (sodium hydroxide), ambient temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents, controlled temperature and pressure.
Major Products Formed
Substitution Reactions: N-(2-chlorophenyl)-N-methylcarbamates or thiocarbamates.
Hydrolysis: N-(2-chlorophenyl)-N-methylcarbamic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-N-methylcarbamoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-N-methylcarbamoylchloride involves its reactivity with nucleophiles, leading to the formation of carbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways and targets depend on the nature of the carbamate derivative formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chlorophenyl)-N-methylcarbamic acid
- N-(2-chlorophenyl)-N-methylcarbamate
- N-(2-chlorophenyl)-N-methylthiocarbamate
Uniqueness
N-(2-chlorophenyl)-N-methylcarbamoylchloride is unique due to its specific reactivity and the ability to form a wide range of derivatives with diverse applications. Its chlorophenyl group imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.
Propriétés
Formule moléculaire |
C8H7Cl2NO |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 |
Clé InChI |
MMJBYKNTKQJCPY-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)


![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)
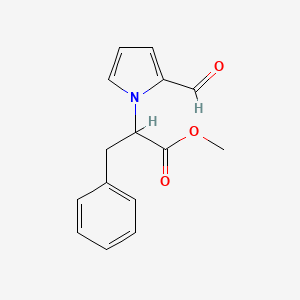
![2,5,8-Triazaspiro[3.5]nonan-7-one](/img/structure/B13512495.png)
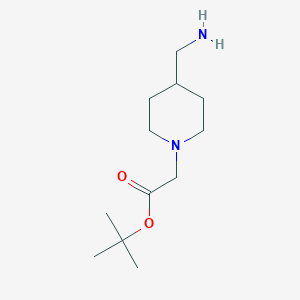
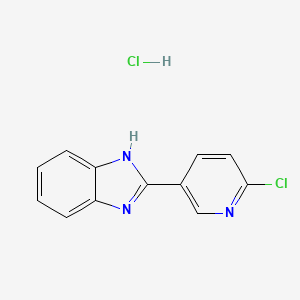

![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)

